6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
This compound is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a carboxymethyl group at position 6 and a 3-(trifluoromethyl)phenylsulfonyl moiety at position 4 (). Benzoxazines are heterocyclic compounds synthesized via Mannich condensation, involving phenolic precursors, amines, and formaldehyde (). Its CAS registry numbers and synonyms, such as MLS000549344 and CHEMBL1313790, confirm its identity in diverse chemical databases ().
Properties
IUPAC Name |
6-(carboxymethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO7S/c19-18(20,21)11-2-1-3-12(8-11)30(27,28)22-9-15(17(25)26)29-14-5-4-10(6-13(14)22)7-16(23)24/h1-6,8,15H,7,9H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVIIZNKCRMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid represents a novel structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
This compound belongs to the class of benzoxazines and is characterized by a carboxymethyl group and a sulfonyl group attached to a trifluoromethyl-substituted phenyl moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₃F₃N₁O₅S
- CAS Number : Not specified in the sources.
Cytotoxicity
Recent studies have shown that derivatives of benzoxazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the cytotoxic activity of related compounds was evaluated using the MTT assay against human cancer cell lines such as A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (leukemia). The results indicated that modifications in the benzoxazine structure could enhance cytotoxicity.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Related Benzoxazine Derivative | SK-BR-3 | TBD | Cell cycle arrest |
| Related Benzoxazine Derivative | Jurkat | TBD | Caspase activation |
Note: TBD = To Be Determined based on experimental results.
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies suggest that it may interfere with cell cycle progression, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with enhanced cytotoxicity in several studies.
Case Studies
A study published in 2023 explored various benzoxazine derivatives for their anticancer properties. Among these, the compound was highlighted for its selectivity towards tumor cells over normal fibroblasts, indicating a favorable therapeutic index.
Study Overview
- Objective : To evaluate the cytotoxic effects and selectivity of benzoxazine derivatives.
- Methodology : The MTT assay was employed across multiple cell lines.
- Findings : The compound demonstrated significant cytotoxicity against A549 and Jurkat cells while showing minimal effects on WI-38 normal fibroblasts.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related studies on similar structures suggest that factors such as solubility and metabolic stability play crucial roles in their biological efficacy.
| Parameter | Value |
|---|---|
| Half-Life | TBD |
| Volume of Distribution | TBD |
| Clearance Rate | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazine Derivatives
Table 1: Structural and Functional Group Comparison
Electronic and Steric Effects
- Trifluoromethyl Group : The -CF₃ group in the target compound is strongly electron-withdrawing, increasing electrophilicity and metabolic stability compared to methylsulfonyl (-SO₂CH₃) or thienylsulfonyl (-SO₂C₄H₃S) groups ().
Pharmacological Activity
Benzoxazines are studied as human topoisomerase I (htopo I) inhibitors. The target compound’s trifluoromethyl group may enhance DNA intercalation or enzyme interaction compared to chloro or methyl derivatives. However, suggests benzoxazines with similar structures act primarily as topoisomerase poisons (inducing DNA damage) rather than catalytic inhibitors (blocking enzyme activity) .
Thermal and Chemical Stability
- Cross-Linking Potential: Unlike non-carboxylic benzoxazines (e.g., 4-methyl derivatives in ), the target compound’s carboxylic acid groups may limit thermal ring-opening polymerization due to steric hindrance and hydrogen bonding ().
- Solubility : The carboxymethyl group improves aqueous solubility compared to alkylsulfonyl derivatives (e.g., ethylsulfonyl in ), which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
